molecular formula C20H23N3O5S B2474579 1-(3,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946350-54-5

1-(3,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No.: B2474579
CAS No.: 946350-54-5
M. Wt: 417.48
InChI Key: SVQFGTVBFSECQI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic organic compound developed for research applications. This urea derivative features a complex molecular structure incorporating multiple pharmacologically significant motifs, including a 3,4-dimethoxyphenyl group and a 2-methyl-1H-indol-3-yl moiety connected via a sulfonylethylurea bridge. The molecular scaffold shares structural characteristics with compounds investigated for neurotropic activity and potential neuroregenerative properties . Compounds with similar structural features have demonstrated neurite outgrowth enhancement in neuronal cell models, suggesting potential research applications in neurological studies and neuropharmacology . The integration of indole and dimethoxyphenyl systems within a single molecular framework presents opportunities for investigating structure-activity relationships in various biochemical contexts. The presence of the sulfonyl group may influence binding characteristics and solubility parameters, potentially enhancing interactions with biological targets. This compound is provided exclusively for research purposes in laboratory settings. It is intended for use by qualified researchers and professionals with appropriate training and facilities. All information provided is for research reference only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, human or veterinary clinical use, food additives, or household applications. Researchers should conduct appropriate safety assessments and handle this material according to all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-13-19(15-6-4-5-7-16(15)22-13)29(25,26)11-10-21-20(24)23-14-8-9-17(27-2)18(12-14)28-3/h4-9,12,22H,10-11H2,1-3H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQFGTVBFSECQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C20H24N2O4SC_{20}H_{24}N_2O_4S. Its structure comprises a urea moiety linked to a dimethoxyphenyl group and an indole derivative, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Urea derivatives are known to modulate enzyme activity by acting as inhibitors or activators in biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cell lines.

StudyCell LineIC50 (µM)Effect
Xia et al.A54949.85Induced apoptosis
Fan et al.NCIH4600.95Autophagy without apoptosis

These findings suggest that 1-(3,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea may possess similar properties, warranting further investigation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. The presence of the indole and sulfonamide groups is often associated with enhanced antibacterial activity. Preliminary studies on related compounds have shown effective inhibition against various bacterial strains.

Case Studies

Several studies have investigated similar compounds for their biological activities:

  • Indole Derivatives : Research on indole-based ureas has demonstrated their efficacy as anticancer agents in vitro, showing significant inhibition of cell proliferation.
  • Sulfonamide Compounds : Sulfonamide derivatives are well-documented for their antibacterial properties, indicating that the sulfonyl group in our compound could enhance its antimicrobial efficacy.

Research Findings

Recent investigations into the pharmacological effects of structurally related compounds have yielded promising results:

  • Antitumor Activity : A study found that indole-based compounds could inhibit tumor growth in xenograft models, highlighting the potential of 1-(3,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea in cancer therapy.
  • Synergistic Effects : Combinations of urea derivatives with other chemotherapeutic agents have shown enhanced efficacy in preclinical models.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea ()

Parameter Target Compound Compound
Molecular formula C20H22N3O5S C18H17Cl2N3O
Average mass (g/mol) 416.48 362.25
Key substituents 3,4-Dimethoxyphenyl, sulfonylethyl-indole 3,4-Dichlorophenyl, methylindolylmethyl
Electronic effects Electron-donating (methoxy) Electron-withdrawing (chloro)
Potential impact Enhanced solubility (polar sulfonyl) Increased lipophilicity (chlorine)

Key Differences :

  • The methylindolylmethyl group lacks the sulfonyl linker, which may limit hydrogen-bonding capacity and solubility .

3-[2-(3,4-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-1-(2-fluorophenyl)urea (C1, )

Parameter Target Compound C1 Compound
Molecular features Sulfonylethyl linker, 2-methylindole Fluorophenyl, indol-3-yl (no sulfonyl)
Biological activity Not reported (inference) Biofilm inhibition in P. aeruginosa
Solubility Likely higher (sulfonyl group) Moderate (fluorine increases lipophilicity)

Key Differences :

  • The fluorophenyl group in C1 introduces electronegativity and lipophilicity, whereas the target compound’s dimethoxyphenyl group enhances resonance stabilization.

Urea Derivatives with Sulfonyl Groups

Glimepiride ()

Parameter Target Compound Glimepiride
Core structure Urea with sulfonylethyl-indole Sulfonylurea with pyrroline and cyclohexyl
Therapeutic use Not reported Antidiabetic (NIDDM)
Pharmacokinetics Inference: Moderate duration Rapid onset, long duration of action

Key Differences :

  • Glimepiride’s pyrroline-carboxamido and trans-methylcyclohexyl groups create a bulky, lipophilic structure, while the target compound’s indole-sulfonyl group offers planar aromaticity and polarity.

Crystalline Analogs ()

The compound 2-(3,4-dimethoxyphenyl)ethylazanium chloride dihydrate shares a dimethoxyphenyl-urea motif but exists as an azanium salt with a hydrated crystal lattice.

Key Differences :

  • The zwitterionic nature and hydration of ’s compound suggest superior crystallinity and stability under ambient conditions, whereas the target compound’s neutral sulfonylethyl group may require formulation adjustments to enhance shelf life .

Research Implications

  • Target Compound : The sulfonylethyl-indole group may improve solubility and target engagement compared to ’s chloro-substituted analog.
  • Formulation Challenges : The lack of crystalline data for the target compound highlights a gap compared to ’s well-characterized hydrate .

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